1,2-Epoxynonadecane 1,2-Epoxynonadecane
Brand Name: Vulcanchem
CAS No.: 67860-04-2
VCID: VC18465460
InChI: InChI=1S/C19H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18-20-19/h19H,2-18H2,1H3
SMILES:
Molecular Formula: C19H38O
Molecular Weight: 282.5 g/mol

1,2-Epoxynonadecane

CAS No.: 67860-04-2

Cat. No.: VC18465460

Molecular Formula: C19H38O

Molecular Weight: 282.5 g/mol

* For research use only. Not for human or veterinary use.

1,2-Epoxynonadecane - 67860-04-2

Specification

CAS No. 67860-04-2
Molecular Formula C19H38O
Molecular Weight 282.5 g/mol
IUPAC Name 2-heptadecyloxirane
Standard InChI InChI=1S/C19H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18-20-19/h19H,2-18H2,1H3
Standard InChI Key CEUXMUYHMURJFZ-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCC1CO1

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1,2-Epoxynonadecane (IUPAC name: 2-heptadecyloxirane) features a 19-carbon aliphatic chain with an epoxide group at the first and second carbon atoms. The SMILES notation (CCCCCCCCCCCCCCCCCC1CO1) and InChIKey (CEUXMUYHMURJFZ-UHFFFAOYSA-N) confirm its branching and stereochemistry . The compound’s rigidity is influenced by the oxirane ring, while the long hydrocarbon chain contributes to its hydrophobicity, as evidenced by a high octanol-water partition coefficient (logP=8.185\log P = 8.185) .

Synthesis and Chemical Reactivity

Synthetic Routes

The primary method for synthesizing 1,2-epoxynonadecane involves the epoxidation of nonadecene using peracids (e.g., meta-chloroperbenzoic acid) under controlled conditions. Vulcanchem reports yields optimized at temperatures between 40–60°C, with reaction times varying from 6 to 12 hours. Alternative approaches include catalytic oxidation using transition metal complexes, though these are less commonly documented.

Reactivity Profile

As an epoxide, 1,2-epoxynonadecane undergoes ring-opening reactions with nucleophiles such as amines, alcohols, and carboxylic acids. Its reactivity is comparable to smaller epoxides (e.g., 1,2-epoxybutane), though steric hindrance from the long alkyl chain may slow kinetics . The compound’s stability in aqueous environments is limited, with hydrolysis yielding vicinal diols under acidic or basic conditions.

Physicochemical and Pharmacokinetic Properties

Physical Properties

PropertyValueSource
Molecular Weight282.5 g/mol
Melting PointNot reported
Boiling PointNot reported
Density0.846 g/mL (predicted)
logP\log P8.185
Aqueous Solubility (logS\log S)-6.911 (poor solubility)

Pharmacokinetics

  • Absorption: Low intestinal absorption (HIA=0.002\text{HIA} = 0.002) due to high hydrophobicity .

  • Distribution: High plasma protein binding (98.13%) and moderate volume of distribution (Vd=1.929V_d = 1.929) .

  • Metabolism: Substrate for CYP2C9 (probability=0.85\text{probability} = 0.85), suggesting hepatic oxidation .

  • Excretion: Predicted clearance rate (CL=4.227L/h\text{CL} = 4.227 \, \text{L/h}) indicates renal and hepatic pathways .

Natural Occurrence and Biological Activities

Phytochemical Identification

1,2-Epoxynonadecane has been isolated from the n-hexane extract of Senna italica leaves, a plant used traditionally for treating urinary tract infections and intestinal tumors . GC-MS analysis of the extract confirmed its presence alongside bioactive compounds like squalene and stigmasterol, suggesting synergistic effects in antimicrobial and anti-inflammatory activities .

Industrial and Research Applications

Organic Synthesis

1,2-Epoxynonadecane serves as a precursor in the synthesis of surfactants and polymer cross-linking agents. Its epoxide group facilitates copolymerization with diols or diamines, forming polyether networks .

Material Science

In epoxy resin formulations, long-chain epoxides like 1,2-epoxynonadecane enhance flexibility and reduce brittleness. Recent studies on cardanol-based phenalkamine-cured epoxies highlight improved mechanical properties, though this compound’s direct role remains exploratory .

Future Research Directions

  • Pharmacological Studies: Evaluate anticancer and antimicrobial efficacy in vitro.

  • Material Optimization: Incorporate into bio-based epoxy resins for sustainable composites .

  • Environmental Impact: Assess biodegradability and ecotoxicology in aquatic systems.

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